Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate
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Overview
Description
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of methyl aziridine-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the aziridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can undergo substitution reactions at the 4-chlorophenyl group, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, and thiols are commonly used in nucleophilic ring-opening reactions.
Solvents: Organic solvents such as acetonitrile and tetrahydrofuran (THF) are often used.
Catalysts: Lewis acids like zinc chloride can be used to facilitate ring-opening reactions.
Major Products Formed
Aziridine Ring-Opened Products: Depending on the nucleophile used, the major products can include amines, alcohols, or thiol derivatives.
Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in protein folding and are potential targets for cancer therapy.
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzyme activity. This is particularly relevant in the context of PDIs, where the compound can inhibit these enzymes by forming covalent bonds with their active site thiol groups .
Comparison with Similar Compounds
Similar Compounds
Methyl aziridine-2-carboxylate: Lacks the 4-chlorophenyl group, making it less reactive towards certain nucleophiles.
Aziridine-2-carboxamide: Another aziridine derivative with different functional groups, used in medicinal chemistry for its lower toxicity.
Uniqueness
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and potential as a building block in the synthesis of biologically active compounds. Its ability to selectively alkylate thiol groups in proteins makes it a valuable tool in biochemical research and drug development .
Biological Activity
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on diverse research findings.
This compound can be synthesized through various methods, including the reaction of aziridine derivatives with carboxylic acids or their esters. The presence of the 4-chlorophenyl group is significant as it influences the compound's reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of aziridine derivatives, including this compound. For instance, a study evaluated a series of aziridine derivatives against human leukemia cells and hepatoma G2 cells using the MTT assay. Compounds with similar structures exhibited significant cytotoxicity, indicating that modifications in the aziridine framework can enhance biological activity. The specific IC50 values for these compounds were reported to vary, with some showing effectiveness at concentrations less than 10 μM against certain cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, aziridines have shown promising antimicrobial activity . A recent investigation into various aziridine derivatives indicated that compounds containing halogen substituents, such as chlorine, displayed enhanced antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, revealing that some derivatives achieved MIC values as low as 32 μg/mL .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring significantly impacts the biological activity of aziridine derivatives. For example:
- Electron-Withdrawing Groups : The introduction of chlorine at the para position on the phenyl ring has been correlated with increased cytotoxicity and antimicrobial potency.
- Substituent Effects : Variations in substituents on the aziridine ring can lead to different biological outcomes. Compounds with certain functional groups showed improved interactions with biological targets, enhancing their efficacy .
Case Studies
- Anticancer Evaluation : In a study focused on a series of aziridine compounds, this compound was tested against various cancer cell lines. The results demonstrated notable inhibition of cell proliferation, particularly in human leukemia models, where some compounds achieved IC50 values below 10 μM, indicating strong potential for further development .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of aziridine derivatives against common bacterial strains. The findings revealed that this compound exhibited moderate to strong activity against E. coli and S. aureus, with MIC values supporting its potential as an antimicrobial agent .
Properties
CAS No. |
933453-53-3 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 1-(4-chlorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
InChI Key |
LISSBMTZNHZBLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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